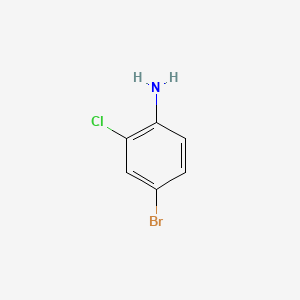
4-Bromo-2-chloroaniline
説明
4-Bromo-2-chloroaniline is a chemical compound with the linear formula BrC6H3(Cl)NH2 . It has a molecular weight of 206.47 . This compound is almost planar .
Synthesis Analysis
The synthesis of 4-Bromo-2-chloroaniline involves multiple steps . The process begins with N-Bromosuccinimide in acetonitrile under irradiation for 2 hours. This is followed by the addition of N-chloro-succinimide in acetonitrile for 2 hours at 20°C under irradiation. The final step involves refluxing with potassium hydroxide in ethanol for 12 hours .Molecular Structure Analysis
The molecular structure of 4-Bromo-2-chloroaniline is represented by the formula C6H5BrClN . The compound has a density of 1.7±0.1 g/cm3, a boiling point of 241.8±20.0 °C at 760 mmHg, and a flash point of 100.0±21.8 °C .Chemical Reactions Analysis
4-Bromo-2-chloroaniline forms an exciplex in the presence of hydrogen peroxide and chloride ions . It does not readily react with fluconazole and other related molecules, but it can photoreduce hydrogen peroxide .Physical And Chemical Properties Analysis
4-Bromo-2-chloroaniline has a molar refractivity of 43.1±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 119.8±3.0 cm3 . It also has a polarizability of 17.1±0.5 10-24 cm3 and a surface tension of 50.5±3.0 dyne/cm .科学的研究の応用
Synthesis of Halogenated Compounds
4-Bromo-2-chloroaniline: is utilized in the synthesis of various halogenated organic compounds. For instance, it has been used in the preparation of 3,4-dichloro-α-trichloromethylbenzyl alcohol . This process involves the substitution of hydrogen atoms in organic compounds with halogen elements, which can significantly alter the chemical and physical properties of the original compound.
Molecular Simulation Visualizations
In computational chemistry, 4-Bromo-2-chloroaniline can be used in molecular simulations. Programs like Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD utilize this compound to produce detailed and accurate visualizations of molecular structures and dynamics .
特性
IUPAC Name |
4-bromo-2-chloroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c7-4-1-2-6(9)5(8)3-4/h1-3H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INMZDDDQLHKGPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401027990 | |
| Record name | 4-Bromo-2-chloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401027990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-chloroaniline | |
CAS RN |
38762-41-3 | |
| Record name | 4-Bromo-2-chloroaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38762-41-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-chloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401027990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-2-chloroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.182 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular structure of 4-Bromo-2-chloroaniline and how is it characterized?
A1: 4-Bromo-2-chloroaniline (molecular formula: C6H5BrClN) is an aniline derivative with a bromine atom at the para position and a chlorine atom at the ortho position relative to the amino group. The molecule is almost planar, as revealed by crystallographic analysis .
Q2: How does the structure of 4-Bromo-2-chloroaniline influence its crystal packing?
A2: In the crystal structure, 4-Bromo-2-chloroaniline molecules are linked together by intermolecular hydrogen bonds. The amino group (N-H) acts as a hydrogen bond donor, forming interactions with both the nitrogen atom (N) and, albeit weaker, with the bromine atom (Br) of neighboring molecules . This hydrogen bonding network leads to the formation of sheet-like structures within the crystal lattice.
Q3: 4-Bromo-2-chloroaniline is used to synthesize a Tröger’s base analogue. What is notable about the structure of this analogue?
A3: The Tröger’s base analogue, 2,8-Dibromo-4,10-dichloro-6H,12H-5,11-methanodibenzo[b,f][1,5]diazocine, synthesized using 4-Bromo-2-chloroaniline exhibits a large dihedral angle of 110.9° between the two aryl rings within its structure . This is significant as it represents the largest measured dihedral angle for a simple dibenzo analogue of Tröger’s base. This structural information is crucial for understanding the compound's potential applications and reactivity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




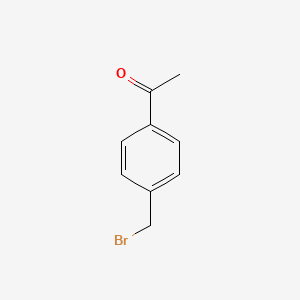

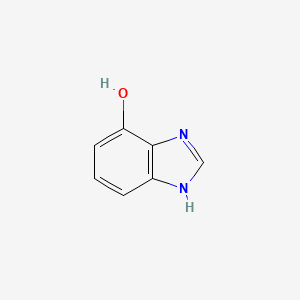




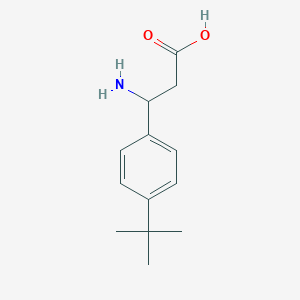

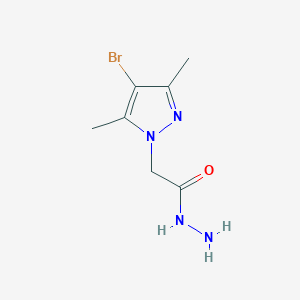

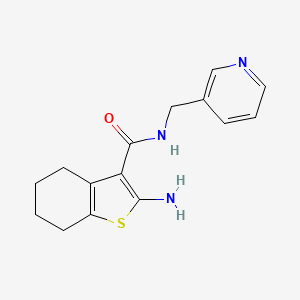
![4-[(3-Fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1269839.png)